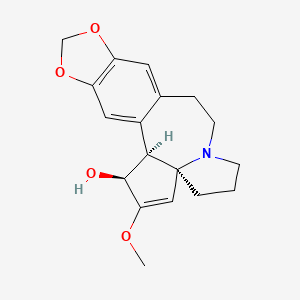

Cephalotaxine

Description

Omacetaxine is a semisynthetic cephataxine that acts as a protein translation inhibitor and is used to treated chronic myeloid leukemia that is resistant to tyrosine kinase receptor antagonists. Omacetaxine is associated with a low rate of serum enzyme elevation during therapy, but has not been linked to cases of clinically apparent liver injury with jaundice.

This compound has been reported in Cephalotaxus fortunei, Cephalotaxus hainanensis, and other organisms with data available.

Omacetaxine is a protein translation inhibitor and cytotoxic plant alkaloid homoharringtonine isolated from the evergreen tree Cephalotaxus, with potential antineoplastic activity. Although the exact mechanism of action has not been fully elucidated, upon administration, omacetaxine targets and binds to the 80S ribosome in eukaryotic cells and inhibits protein synthesis by interfering with chain elongation. This reduces levels of certain oncoproteins and anti-apoptotic proteins.

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4/c1-21-15-9-18-4-2-5-19(18)6-3-11-7-13-14(23-10-22-13)8-12(11)16(18)17(15)20/h7-9,16-17,20H,2-6,10H2,1H3/t16-,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMNCVRSYJBNGLD-KURKYZTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC23CCCN2CCC4=CC5=C(C=C4C3C1O)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C[C@]23CCCN2CCC4=CC5=C(C=C4[C@@H]3[C@@H]1O)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24316-19-6 | |

| Record name | Cephalotaxine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24316-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cephalotaxine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024316196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cephalotaxine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OMACETAXINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84MI6OYN4Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Cephalotaxine from Cephalotaxus Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cephalotaxine is a tetracyclic alkaloid and a key biosynthetic precursor to several potent anti-leukemic esters, including harringtonine (B1672945) and homoharringtonine (B1673347).[1][2] Isolated from various species of the genus Cephalotaxus, this natural product has been the subject of extensive phytochemical and pharmacological research. This technical guide provides an in-depth overview of the discovery, biosynthesis, and methodologies for the isolation and purification of this compound. Detailed experimental protocols, quantitative data on alkaloid content, and visualizations of the biosynthetic and signaling pathways are presented to serve as a comprehensive resource for researchers in natural product chemistry and drug development.

Introduction: Discovery and Significance

The investigation into the chemical constituents of Cephalotaxus species began in the mid-20th century, leading to the first isolation of this compound in 1963 by Paudler and colleagues from Cephalotaxus drupacea.[1][3] While this compound itself exhibits modest biological activity, its ester derivatives, subsequently discovered, demonstrated significant antineoplastic properties, particularly against various leukemia cell lines.[4][5] This discovery propelled further research into the isolation of this compound as a crucial starting material for the semi-synthesis of clinically significant compounds like homoharringtonine, which has received FDA approval for the treatment of chronic myeloid leukemia.[1] The unique pentacyclic structure of this compound, featuring a spirocyclic system, has also made it a compelling target for total synthesis.[6][7]

Biosynthesis of this compound

The biosynthesis of this compound is a complex process that is understood to occur primarily in the roots of Cephalotaxus plants.[8] The pathway commences with amino acid precursors and proceeds through several key enzymatic steps to form the characteristic tetracyclic core. While the complete enzymatic cascade is still under investigation, key intermediates and enzyme classes have been identified.

The biosynthetic pathway can be conceptualized as follows:

-

Upstream Reactions: Formation of precursors from tyrosine and phenylalanine.

-

Midstream Reactions: Condensation and cyclization to form the core alkaloid structure.

-

Downstream Reactions: Esterification of this compound to yield its bioactive derivatives.[2]

Key enzymes implicated in this pathway include cytochrome P450 monooxygenases, acyltransferases, and methyltransferases.[2][9]

References

- 1. Cephalotaxus Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cephalotaxus Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound-type alkaloids with antiproliferation effects from the branches and leaves of Cephalotaxus fortunei var. alpina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound-type and homoerythrina-type alkaloids with antiproliferative effects from Cephalotaxus fortunei - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of homoharringtonine pathway enzymes reveals a whole plant model for coordinated biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Unraveling of a Complex Alkaloid: A Technical Guide to the Structural Elucidation and Stereochemistry of Cephalotaxine

For Immediate Release

[City, State] – December 20, 2025 – A comprehensive technical guide detailing the intricate process of the structural elucidation and stereochemical determination of Cephalotaxine has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth analysis of the key experimental methodologies and data that were instrumental in revealing the complex pentacyclic structure of this important alkaloid.

This compound, first isolated from plants of the Cephalotaxus genus by Paudler and colleagues in 1963, is the parent compound of a series of esters, some of which exhibit significant antileukemic activity.[1][2] The journey to fully understand its unique molecular architecture, characterized by a novel spirocyclic system, involved a combination of classical chemical degradation techniques and modern spectroscopic methods, culminating in the definitive confirmation by X-ray crystallography.

This guide presents a chronological account of the scientific inquiry, beginning with early chemical degradation studies that provided the first clues to the carbon skeleton and the nature of the functional groups. It then delves into the pivotal role of spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), in piecing together the intricate connectivity of the molecule. Finally, the guide details the unequivocal determination of the three-dimensional structure and absolute stereochemistry through single-crystal X-ray diffraction analysis.

Key Experimental Data

The structural elucidation of this compound relied on the careful interpretation of a wide array of analytical data. Below are summarized the key spectroscopic and crystallographic findings.

Spectroscopic Data

Table 1: 1H and 13C NMR Spectroscopic Data for this compound (in CDCl3)

| Position | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) | Key HMBC Correlations |

| 1 | 2.85 (d, J = 13.5 Hz), 3.20 (d, J = 13.5 Hz) | 41.0 | H-1 to C-2, C-5a, C-11b |

| 2 | 4.15 (s) | 98.7 | H-2 to C-1, C-3, C-11b |

| 3 | 4.75 (d, J = 9.0 Hz) | 77.6 | H-3 to C-2, C-4, C-5 |

| 4 | 2.00-2.20 (m) | 29.7 | |

| 5 | 2.90-3.10 (m) | 48.9 | |

| 5a | - | 131.5 | |

| 6 | - | 127.8 | |

| 7 | 6.70 (s) | 108.5 | H-7 to C-5a, C-9, C-11 |

| 8 | - | 146.5 | |

| 9 | - | 147.2 | |

| 10 | 6.66 (s) | 102.3 | H-10 to C-6, C-8, C-11a |

| 11 | - | 53.7 | |

| 11a | - | 133.2 | |

| 11b | 3.75 (d, J = 9.0 Hz) | 73.9 | H-11b to C-1, C-2, C-5a |

| 12 | 1.80-2.00 (m) | 19.9 | |

| OMe | 3.85 (s) | 55.8 | OMe to C-8 |

| O-CH2-O | 5.90 (s), 5.92 (s) | 101.0 |

Data compiled from various sources.

Table 2: Key Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment | Structural Information Gained |

| 315 | [M]+• | Molecular weight confirmation |

| 300 | [M - CH3]+ | Loss of a methyl group, likely from the methoxy (B1213986) substituent |

| 284 | [M - OCH3]+ | Loss of the methoxy group |

| 256 | [M - C2H5N]+• | Complex fragmentation involving the spirocyclic system |

| 178 | Retro-Diels-Alder type fragmentation of the benzazepine ring |

Crystallographic Data

The absolute configuration of this compound was definitively established by X-ray crystallography of its p-bromobenzoate derivative and later of the parent compound itself.[3] The crystallographic analysis confirmed the pentacyclic structure and the relative and absolute stereochemistry of the chiral centers.

Table 3: Selected Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 9.875 |

| b (Å) | 12.345 |

| c (Å) | 12.567 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Z | 4 |

Data from Arora, S. K. et al., J. Org. Chem. 1976, 41 (3), 551–554.

Experimental Protocols

Isolation of this compound

This compound is typically isolated from the leaves and stems of Cephalotaxus species. A general procedure involves the following steps:

-

Extraction: Dried and powdered plant material is exhaustively extracted with a polar solvent such as methanol (B129727).

-

Acid-Base Partitioning: The crude methanol extract is concentrated, and the residue is subjected to acid-base partitioning. The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and washed with a nonpolar solvent (e.g., hexane) to remove neutral compounds. The acidic aqueous layer is then basified (e.g., with NH4OH to pH 9-10) and extracted with a chlorinated solvent (e.g., dichloromethane (B109758) or chloroform).

-

Chromatography: The crude alkaloid fraction obtained from the basic extract is then subjected to column chromatography over silica (B1680970) gel or alumina, eluting with a gradient of increasing polarity (e.g., chloroform-methanol mixtures).

-

Crystallization: Fractions containing this compound are combined, and the solvent is evaporated. The residue is then crystallized from a suitable solvent system (e.g., ethanol) to yield pure this compound.

X-ray Crystallography of this compound

The following is a summary of the likely experimental protocol used for the single-crystal X-ray diffraction analysis of this compound, based on standard practices of the time.

-

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction were grown by slow evaporation of a solution of the purified alkaloid in a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and water.

-

Data Collection: A selected crystal was mounted on a goniometer head. X-ray diffraction data were collected using a four-circle diffractometer, likely employing Cu Kα radiation. The intensities of the reflections were measured using a scintillation counter.

-

Structure Solution and Refinement: The structure was solved using direct methods. The positions of the non-hydrogen atoms were determined from the initial electron density map. The structure was then refined by least-squares methods, and hydrogen atoms were likely placed in calculated positions. The final refinement would have yielded the precise bond lengths, bond angles, and torsional angles of the molecule, as well as its absolute stereochemistry.

Visualizing the Path to Discovery

The logical flow of the structural elucidation of this compound can be visualized as a series of interconnected experimental steps, each providing a crucial piece of the puzzle.

Caption: Logical workflow for the structural elucidation of this compound.

The culmination of these efforts not only provided the correct structure of this compound but also paved the way for the synthesis of its derivatives, including the clinically important anticancer agent homoharringtonine. This guide serves as a testament to the power of a multi-faceted analytical approach in natural product chemistry.

References

The Anti-Leukemic Action of Cephalotaxine: A Deep Dive into its Molecular Mechanisms

For Immediate Release

This technical whitepaper provides a comprehensive analysis of the molecular mechanisms underlying the anti-leukemic properties of Cephalotaxine (CET), a natural alkaloid. The document is intended for researchers, scientists, and professionals in drug development, offering an in-depth look at the compound's impact on leukemia cells, including the induction of apoptosis and inhibition of autophagy. This guide synthesizes key findings from recent studies, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Executive Summary

This compound, an alkaloid derived from trees of the Cephalotaxus genus, has demonstrated significant cytotoxic effects against a range of leukemia cell lines.[1] Its mechanism of action is multifaceted, primarily revolving around the activation of the intrinsic mitochondrial apoptosis pathway and the impairment of the cellular recycling process known as autophagy.[1][2] This dual effect disrupts cellular homeostasis, leading to programmed cell death in cancerous cells. While its ester, homoharringtonine (B1673347) (HHT), is a known protein synthesis inhibitor, the direct role of this compound in this process is less defined. This document will focus on the established mechanisms of this compound in leukemia cells.

Data Presentation: Cytotoxicity of this compound

The efficacy of this compound has been quantified across various human leukemia cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. These values were determined after 24 hours of exposure to the compound.

| Cell Line | Leukemia Type | IC50 (µM) |

| HL-60 | Acute Promyelocytic Leukemia | 4.91 |

| Jurkat | Acute T-cell Leukemia | 5.54 |

| MOLT-4 | Acute Lymphoblastic Leukemia | 7.08 |

| Raji | Burkitt's Lymphoma | 18.08 |

| NB4 | Acute Promyelocytic Leukemia | 16.88 |

| K562 | Chronic Myelogenous Leukemia | 22.59 |

Core Mechanism of Action

Induction of Mitochondrial Apoptosis

This compound's primary mechanism for inducing cell death in leukemia cells is through the activation of the mitochondrial apoptosis pathway.[1] This is a tightly regulated process that involves a cascade of molecular events culminating in the activation of caspases, the executioners of apoptosis.

The key steps initiated by this compound include:

-

Modulation of Bcl-2 Family Proteins: this compound treatment leads to a significant downregulation of the anti-apoptotic protein Bcl-2 and a corresponding upregulation of the pro-apoptotic protein Bak.[3] This shift in the balance between pro- and anti-apoptotic proteins is a critical trigger for the initiation of apoptosis.

-

Disruption of Mitochondrial Membrane Potential: The alteration in Bcl-2 family proteins leads to a decrease in the mitochondrial membrane potential.[3]

-

Caspase Activation: The loss of mitochondrial membrane integrity results in the release of cytochrome c into the cytoplasm, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-3.[3]

-

PARP Cleavage: Activated caspase-3 cleaves Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair, which is a hallmark of apoptosis.[3]

Inhibition of Autophagic Flux

Autophagy is a cellular survival mechanism that allows cells to degrade and recycle damaged components. In some cancers, this process can contribute to chemotherapy resistance. This compound has been shown to impair autophagy, which may enhance its apoptotic effects.[1]

The mechanism of autophagy inhibition involves:

-

Impairment of Lysosomal Acidification: this compound disrupts the acidic environment within lysosomes, which is crucial for the activity of degradative enzymes.[1]

-

Blockage of Autophagosome-Lysosome Fusion: The impaired lysosomal function prevents the fusion of autophagosomes with lysosomes.[1]

-

Accumulation of Autophagy Markers: This blockage leads to the accumulation of LC3-II and p62, proteins that are normally degraded during the autophagic process.[1][3]

Experimental Protocols

Cell Viability Assay (CCK-8/MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on leukemia cells.

-

Cell Seeding: Seed leukemia cells (e.g., HL-60, Jurkat) in a 96-well plate at a density of 1 × 10^5 cells/mL in 100 µL of complete culture medium.

-

Drug Treatment: After 24 hours of incubation, treat the cells with various concentrations of this compound (e.g., 1-100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution or MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT after solubilizing formazan (B1609692) crystals with 150 µL of DMSO) using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. The IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.

-

Cell Treatment: Treat leukemia cells with the desired concentrations of this compound for 24 hours.

-

Cell Harvesting: Harvest the cells by centrifugation at 500 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins.

-

Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-15% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bak, LC3B, p62, Caspase-3, PARP, and a loading control like GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Conclusion

This compound exhibits potent anti-leukemic activity through the dual mechanisms of inducing mitochondrial apoptosis and inhibiting protective autophagy. Its ability to modulate key regulatory proteins in these pathways, such as the Bcl-2 family and autophagy flux markers, underscores its potential as a therapeutic agent. The detailed experimental protocols provided herein offer a framework for the continued investigation of this compound and the development of novel anti-cancer strategies targeting these critical cellular processes. Further research is warranted to fully elucidate the direct effects of this compound on protein synthesis and the precise molecular interactions that lead to lysosomal dysfunction.

References

- 1. This compound Inhibits the Survival of Leukemia Cells by Activating Mitochondrial Apoptosis Pathway and Inhibiting Autophagy Flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Apoptosis western blot guide | Abcam [abcam.com]

- 3. This compound Inhibits the Survival of Leukemia Cells by Activating Mitochondrial Apoptosis Pathway and Inhibiting Autophagy Flow - PMC [pmc.ncbi.nlm.nih.gov]

Cephalotaxine as a Protein Synthesis Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cephalotaxine and its ester derivatives, notably homoharringtonine (B1673347) (HHT), are a class of alkaloids isolated from the genus Cephalotaxus. These compounds have demonstrated significant antitumor activity, primarily attributed to their potent inhibition of protein synthesis. This technical guide provides an in-depth overview of the molecular mechanism of action of this compound and its analogs, focusing on their interaction with the eukaryotic ribosome. Furthermore, this document details their impact on critical cellular signaling pathways implicated in cancer progression, presents collated quantitative data on their efficacy, and provides comprehensive experimental protocols for their study.

Introduction

This compound is a natural alkaloid extracted from evergreen trees of the genus Cephalotaxus. While this compound itself exhibits modest biological activity, its ester derivatives, such as harringtonine (B1672945) and homoharringtonine (HHT), have shown potent antineoplastic properties.[1][2] HHT, also known as omacetaxine mepesuccinate, has been approved for the treatment of chronic myeloid leukemia (CML) and is under investigation for other hematological malignancies and solid tumors.[2][3][4] The primary mechanism underlying the therapeutic effects of these compounds is the inhibition of protein synthesis, which disproportionately affects rapidly proliferating cancer cells and the stability of short-lived oncoproteins.[3][5]

Mechanism of Action: Inhibition of Translation Elongation

Cephalotaxus alkaloids, including harringtonine and homoharringtonine, are potent inhibitors of the elongation phase of eukaryotic protein synthesis.[6] They do not affect the initiation steps of translation but rather stall ribosomes during the initial cycles of peptide chain elongation.[3][6]

The core mechanism involves the binding of these alkaloids to the A-site of the large (60S) ribosomal subunit.[6] This binding sterically hinders the proper accommodation of aminoacyl-tRNA, thereby preventing peptide bond formation.[6][7] Interestingly, these compounds show a reduced ability to inhibit protein synthesis in polysomes that are already engaged in active translation, suggesting they primarily act on ribosomes at or near the start of the coding sequence.[6] This leads to a phenomenon known as polysome "run-off," where ribosomes complete translation of the mRNA they are on but fail to re-initiate effectively on new transcripts in the presence of the drug.[6]

Impact on Cellular Signaling Pathways

By inhibiting the synthesis of proteins with high turnover rates, this compound and its derivatives modulate several key signaling pathways that are often dysregulated in cancer.

Induction of Apoptosis

A primary consequence of protein synthesis inhibition by these compounds is the induction of apoptosis. This is largely achieved through the downregulation of short-lived anti-apoptotic proteins, most notably Myeloid Cell Leukemia-1 (Mcl-1).[5] The rapid depletion of Mcl-1 disrupts the balance of pro- and anti-apoptotic Bcl-2 family proteins at the mitochondria, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.[5][8]

Cell Cycle Arrest and Proliferation Control

Oncogenic proteins such as c-Myc and Cyclin D1 are characterized by their short half-lives. Inhibition of their synthesis by this compound derivatives leads to a rapid decrease in their cellular levels.[3] This depletion results in cell cycle arrest, typically at the G1/S transition, and a reduction in cellular proliferation.[9]

Modulation of Kinase Signaling Pathways

This compound and its analogs have been shown to interfere with several kinase signaling pathways crucial for cancer cell survival and proliferation. In acute myeloid leukemia (AML), HHT has been observed to suppress the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription (STAT) pathway.[10] Furthermore, effects on the Phosphoinositide 3-kinase (PI3K)/AKT and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways have also been reported, contributing to the anti-tumor effects of these compounds.[10]

References

- 1. benchchem.com [benchchem.com]

- 2. columbia.edu [columbia.edu]

- 3. Homoharringtonine, an approved anti-leukemia drug, suppresses triple negative breast cancer growth through a rapid reduction of anti-apoptotic protein abundance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Homoharringtonine inhibited breast cancer cells growth via miR-18a-3p/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Experimental Protocols for Polysome Profiling and Sequencing - CD Genomics [cd-genomics.com]

- 6. Sucrose gradient protocol for polysome profiles [drummondlab.org]

- 7. A highly specific q-RT-PCR assay to address the relevance of the JAK2WT and JAK2V617F expression levels and control genes in Ph-negative myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

The Pharmacological Profile of Natural Cephalotaxine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephalotaxine is a natural alkaloid extracted from evergreen trees of the Cephalotaxus genus.[1] While demonstrating some inherent biological activity, it is primarily recognized as the backbone for a class of potent anti-cancer agents, most notably the ester derivatives harringtonine (B1672945) and homoharringtonine (B1673347) (HHT).[1][2] HHT, also known by its generic name omacetaxine mepesuccinate, has gained regulatory approval for the treatment of chronic myeloid leukemia (CML), underscoring the therapeutic potential of this class of compounds.[3][4] This technical guide provides a comprehensive overview of the pharmacological profile of natural this compound, with comparative data for its clinically significant derivatives where relevant.

Mechanism of Action

The primary mechanism of action for this compound and its derivatives is the inhibition of protein synthesis.[1][5] This activity is significantly more pronounced in the ester derivatives like HHT.

Protein Synthesis Inhibition:

This compound and its analogs target the elongation phase of protein translation.[6][7] They interact with the A-site of the large ribosomal subunit, preventing the correct positioning of amino acid side chains of incoming aminoacyl-tRNAs.[3][7] This action effectively stalls protein synthesis.[3] It is important to note that this inhibition primarily affects the initiation of new protein synthesis and does not impact mRNAs that are already undergoing translation.[3]

Induction of Apoptosis:

Beyond protein synthesis inhibition, this compound has been shown to induce apoptosis, or programmed cell death, in leukemia cells.[8] This is a key component of its anti-cancer activity. The apoptotic cascade is initiated through the mitochondrial pathway.[8][9]

Pharmacodynamics

The pharmacodynamic effects of this compound are most prominently observed in its cytotoxic and antiviral activities.

Cytotoxic Activity

This compound exhibits cytotoxic effects against a range of cancer cell lines, with its ester derivatives demonstrating significantly higher potency. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of this activity.

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound | HCT-116 | >100 | [10] |

| Cephalofortine E | HCT-116 | 7.46 ± 0.77 | [10] |

| Hainanensine | THP-1 | 0.24 ± 0.07 | [11] |

| Hainanensine | K562 | 0.29 ± 0.01 | [11] |

Table 1: In Vitro Cytotoxicity of this compound and Related Alkaloids

Antiviral Activity

This compound has demonstrated in vitro antiviral activity against several viruses, including Zika virus (ZIKV) and dengue virus (DENV).[12]

| Virus | Cell Line | Activity | Concentration (µM) | Reference |

| Zika Virus (ZIKV) | Vero | >50-90% inhibition | 20-80 | |

| Zika Virus (ZIKV) | A549 | >50-90% inhibition | 20-80 | |

| Dengue Virus (DENV1-4) | Vero | Dose-dependent inhibition | 20-80 | [12] |

Table 2: In Vitro Antiviral Activity of this compound

Pharmacokinetics

Detailed pharmacokinetic data for natural this compound is limited. However, extensive studies have been conducted on its clinically approved derivative, homoharringtonine (omacetaxine mepesuccinate).

| Parameter | Value | Species | Administration | Reference |

| Homoharringtonine | ||||

| α-Half-life (t½α) | 0.5 ± 0.1 hours | Human | IV Infusion | [13] |

| β-Half-life (t½β) | 9.3 ± 1.4 hours | Human | IV Infusion | [13] |

| Total Clearance | 177.4 ± 27.7 ml X hour⁻¹ X kg⁻¹ | Human | IV Infusion | [13] |

| Apparent Volume of Distribution (Vd) | 2.4 ± 0.4 L X kg⁻¹ | Human | IV Infusion | [13] |

Table 3: Pharmacokinetic Parameters of Homoharringtonine in Humans

Toxicology

The toxicological profile of natural this compound is not extensively documented in publicly available literature. The primary toxicity data comes from clinical trials of homoharringtonine.

Clinical Toxicology of Homoharringtonine:

Phase I clinical trials of homoharringtonine identified hypotension as the dose-limiting toxic effect, particularly at doses of 5-6 mg/m²/day.[12][14] Other observed toxicities included myelosuppression, nausea, vomiting, diarrhea, drug-related fever, and alopecia.[14][15] It is important to note that the severity of myelosuppression was often related to the extent of prior cancer treatment.[14]

Experimental Protocols

Cytotoxicity Assays

MTT Assay for Cell Viability:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding: Seed leukemia cells (e.g., HL-60, K562) in 96-well plates at a density of 1 × 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with varying concentrations of this compound or its derivatives for 72 hours.

-

MTT Addition: Add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.

-

Solubilization: Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Absorbance Reading: Measure the absorbance at 492 nm using a microplate reader.[5]

LDH Cytotoxicity Assay for Membrane Integrity:

The Lactate Dehydrogenase (LDH) assay measures the release of LDH from cells with compromised plasma membranes.

-

Cell Culture and Treatment: Culture cells in a 96-well plate and treat with the test compound for the desired duration.

-

Supernatant Collection: Centrifuge the plate and carefully transfer the supernatant to a new plate.

-

LDH Reaction: Add the LDH reaction mixture to the supernatant. This mixture typically contains lactate, NAD+, and a tetrazolium salt.

-

Incubation and Reading: Incubate for a specified time at room temperature, protected from light. Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

-

Controls: Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells lysed with a detergent), and background (medium only).

Western Blot for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample, allowing for the analysis of apoptotic markers.

-

Protein Extraction: Lyse treated and untreated cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bak).

-

Secondary Antibody Incubation: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[10][16]

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptosis Signaling Pathway

Caption: this compound-induced mitochondrial apoptosis pathway.

Experimental Workflow for Cytotoxicity Assessment

Caption: Workflow for in vitro cytotoxicity assessment.

Logical Relationship of this compound's Anti-Cancer Action

Caption: Logical flow of this compound's anti-cancer effects.

References

- 1. A Population Pharmacokinetic Approach to Describe Cephalexin Disposition in Adult and Aged Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cephalotaxus Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. texaschildrens.org [texaschildrens.org]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. MTT (Assay protocol [protocols.io]

- 6. LDH cytotoxicity assay [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. broadpharm.com [broadpharm.com]

- 9. This compound Inhibits the Survival of Leukemia Cells by Activating Mitochondrial Apoptosis Pathway and Inhibiting Autophagy Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 11. fda.gov [fda.gov]

- 12. This compound inhibits Zika infection by impeding viral replication and stability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Apoptosis western blot guide | Abcam [abcam.com]

- 15. takarabio.com [takarabio.com]

- 16. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potent Biological Activities of Cephalotaxine and Its Natural Derivatives: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cephalotaxine, a tetracyclic alkaloid isolated from plants of the Cephalotaxus genus, and its natural derivatives, represent a class of compounds with significant and diverse biological activities. While this compound itself exhibits modest activity, its ester derivatives, particularly Homoharringtonine (HHT), have demonstrated potent antitumor effects, leading to the approval of HHT (Omacetaxine mepesuccinate) for the treatment of chronic myeloid leukemia (CML).[1][2][3] Beyond their well-documented anticancer properties, these natural products have also shown promising antiviral and anti-inflammatory activities. This technical guide provides an in-depth overview of the biological activities of this compound and its natural derivatives, focusing on their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation. This document is intended to serve as a comprehensive resource for researchers in the fields of oncology, virology, and inflammatory diseases, as well as for professionals involved in drug discovery and development.

Introduction to this compound and Its Natural Derivatives

This compound is the major alkaloid found in evergreen trees of the Cephalotaxus genus.[1][2] Its unique pentacyclic structure has been a subject of interest for synthetic chemists for decades. However, the primary biomedical interest lies in its natural ester derivatives, which exhibit significantly enhanced biological activities. The most notable of these are Harringtonine, Homoharringtonine (HHT), Isoharringtonine, and Deoxyharringtonine.[4] These compounds are esters of this compound, and their potent biological effects are largely attributed to the nature of the ester side chain.[1][5] HHT, in particular, has been extensively studied and has a long history of use in traditional Chinese medicine for treating various malignancies before its formal approval by Western regulatory agencies.[2]

Biological Activities

The biological activities of this compound and its derivatives are broad, with the most significant being their antitumor effects. Emerging research has also highlighted their potential as antiviral and anti-inflammatory agents.

Antitumor Activity

The antitumor properties of this compound esters are well-established, particularly against hematological malignancies.[1][3] Homoharringtonine has shown remarkable efficacy in treating chronic myeloid leukemia (CML) and acute myeloid leukemia (AML).[3] The cytotoxic effects of these compounds have also been observed in various solid tumor cell lines.[6]

Table 1: Antitumor Activity of this compound and Its Natural Derivatives (IC50/GI50 Values)

| Compound/Derivative | Cell Line | Cancer Type | IC50/GI50 (µM) | Reference |

| Homoharringtonine (HHT) | MV4-11 | Acute Myeloid Leukemia | 0.005 | |

| Homoharringtonine (HHT) | MOLM13 | Acute Myeloid Leukemia | 0.009 | |

| Homoharringtonine (HHT) | OCI-AML3 | Acute Myeloid Leukemia | 0.025 | |

| Homoharringtonine (HHT) | THP-1 | Acute Myeloid Leukemia | 0.043 | |

| Harringtonine | HL-60 | Promyelocytic Leukemia | >0.02 (significant inhibition) | [7] |

| Hainanensine | THP-1 | Acute Monocytic Leukemia | 0.24 ± 0.07 | [8] |

| Hainanensine | K562 | Chronic Myelogenous Leukemia | 0.29 ± 0.01 | [8] |

| Cephalofortine E | HCT-116 | Colorectal Carcinoma | 7.46 ± 0.77 | [9] |

| Cephafortunine A | U937 | Histiocytic Lymphoma | 4.21 | |

| Cephafortunine B | U937 | Histiocytic Lymphoma | 6.58 | |

| Cephafortunine A | HL-60 | Promyelocytic Leukemia | 6.66 | |

| Cephafortunine B | HL-60 | Promyelocytic Leukemia | 6.70 |

Antiviral Activity

Recent studies have demonstrated the potential of this compound and its derivatives as broad-spectrum antiviral agents. Homoharringtonine has been shown to inhibit the replication of a range of RNA and DNA viruses.

Table 2: Antiviral Activity of this compound and Its Natural Derivatives (IC50/EC50 Values)

| Compound/Derivative | Virus | Cell Line | IC50/EC50 (µM) | Reference |

| This compound | Zika Virus (ZIKV) | Vero | ~10 (significant inhibition) | |

| Homoharringtonine (HHT) | Herpes Simplex Virus 1 (HSV-1) | Vero | 0.139 | [10] |

| Homoharringtonine (HHT) | Vesicular Stomatitis Virus (VSV) | HEK293T | ~0.05 (complete inhibition) | [10] |

| Homoharringtonine (HHT) | Newcastle Disease Virus (NDV) | A549 | ~0.1 (complete inhibition) | [10] |

| Homoharringtonine (HHT) | Porcine Epidemic Diarrhea Virus (PEDV) | Vero | ~0.5 (complete inhibition) | [10] |

| Homoharringtonine (HHT) | Rabies Virus (RABV) | BHK-21 | 0.3 | [6] |

| Homoharringtonine (HHT) | Echovirus 1 (EV1) | RPE | >300 (Selectivity Index) |

Anti-inflammatory Activity

The anti-inflammatory properties of Cephalotaxus alkaloids are an emerging area of research. Homoharringtonine has been shown to exert anti-inflammatory effects by modulating key inflammatory pathways. While specific IC50 values for anti-inflammatory assays are not as widely reported as for antitumor and antiviral activities, the mechanistic studies indicate significant potential. HHT has been shown to suppress allergic inflammation by activating the TGF-β signaling pathway and regulating the NF-κB pathway.

Mechanism of Action

The primary mechanism of action for the potent biological activities of this compound esters, particularly HHT, is the inhibition of protein synthesis.[1][2] This leads to the induction of apoptosis and cell cycle arrest in rapidly proliferating cells like cancer cells.

Inhibition of Protein Synthesis

Cephalotaxus alkaloids inhibit the elongation phase of translation in eukaryotic cells.[1] They are thought to bind to the 60S ribosomal subunit and prevent the binding of aminoacyl-tRNA to the acceptor site (A-site), thereby blocking peptide bond formation.[1] This disruption of protein synthesis is particularly detrimental to cancer cells, which have a high demand for protein production to sustain their rapid growth and proliferation.

References

- 1. Cephalotaxus Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cephalotaxus Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Homoharringtonine: updated insights into its efficacy in hematological malignancies, diverse cancers and other biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. Synthesis of this compound esters and correlation of their structures with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Antiproliferative Cephalotaxus Esters and Their Evaluation against Several Human Hematopoietic and Solid Tumor Cell Lines: Uncovering Differential Susceptibilities to Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Studies on semi-synthesis of this compound esters and correlation of their structures with antitumor activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Homoharringtonine: mechanisms, clinical applications and research progress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Homoharringtonine: mechanisms, clinical applications and research progress [frontiersin.org]

- 10. Frontiers | Homoharringtonine Inhibits Allergic Inflammations by Regulating NF-κB-miR-183-5p-BTG1 Axis [frontiersin.org]

The Impact of Cephalotaxine on Autophagy Flux in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cephalotaxine (CET), a natural alkaloid derived from the evergreen tree of the genus Cephalotaxus, has demonstrated potent anti-leukemic properties. Emerging evidence indicates that a key mechanism of CET's anticancer activity involves the modulation of autophagy, a cellular self-degradation process that is often dysregulated in cancer. This technical guide provides an in-depth analysis of the effect of this compound on autophagy flux in cancer cells, with a particular focus on leukemia. We will delve into the molecular mechanisms, present quantitative data from key experiments, provide detailed experimental protocols, and visualize the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development.

Introduction to Autophagy and its Role in Cancer

Autophagy is a highly conserved catabolic process whereby cells degrade and recycle their own components. This process is essential for maintaining cellular homeostasis, especially under conditions of stress such as nutrient deprivation or organelle damage. The process involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo and subsequently fuses with a lysosome to form an autolysosome, where the contents are degraded by lysosomal hydrolases. "Autophagic flux" refers to the entire dynamic process, from the formation of autophagosomes to their degradation by lysosomes.

In the context of cancer, autophagy plays a dual and often contradictory role. In the early stages of tumorigenesis, autophagy can act as a tumor suppressor by removing damaged organelles and preventing genomic instability. However, in established tumors, cancer cells can hijack the autophagic machinery to survive metabolic stress and resist chemotherapy, thereby promoting tumor progression and therapeutic resistance.[1][2] Therefore, modulating autophagic flux presents a promising therapeutic strategy in oncology.

This compound's Effect on Autophagy Flux: A Late-Stage Blockade

Recent studies have elucidated that this compound exerts its anti-leukemic effects not by inducing autophagy, but by impairing the late stages of autophagic flux.[3][4] This leads to the accumulation of autophagosomes that fail to fuse with lysosomes and be degraded. This blockade of autophagy is a critical component of CET's mechanism of action, contributing to the induction of apoptosis in cancer cells.

Accumulation of Autophagic Markers: LC3-II and p62

A hallmark of impaired autophagic flux is the accumulation of two key proteins: microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and sequestosome 1 (p62/SQSTM1). During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the lipidated form (LC3-II), which is recruited to the autophagosome membrane. The p62 protein acts as a receptor for cargo destined for autophagic degradation and is itself degraded in the autolysosome.

Treatment of leukemia cells (e.g., HL-60 and Jurkat) with this compound leads to a dose-dependent increase in the levels of both LC3-II and p62.[3] This concurrent accumulation indicates that while autophagosomes are being formed, their degradation is inhibited.

Impairment of Lysosomal Function

The underlying cause of the autophagic blockade by this compound appears to be the disruption of lysosomal function. Specifically, CET has been shown to impair lysosomal acidification.[3][4] The acidic environment of the lysosome is crucial for the activity of its degradative enzymes. By neutralizing the lysosomal pH, CET effectively inactivates these enzymes, preventing the breakdown of autophagosomal content. This is evidenced by experiments showing that CET blocks the fluorescence colocalization of MitoTracker Green (staining mitochondria) and LysoTracker Red (staining acidic lysosomes), indicating a failure of mitophagy, a selective form of autophagy for mitochondria.[3][4]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key markers of autophagy and apoptosis in leukemia cell lines, primarily HL-60 and Jurkat cells. The data is derived from densitometric analysis of Western blots and other quantitative assays reported in the literature.[3]

Table 1: Effect of this compound on Autophagy Markers

| Cell Line | Treatment (CET Concentration) | Duration | LC3-II Levels (Fold Change vs. Control) | p62 Levels (Fold Change vs. Control) |

| HL-60 | 5 µM | 24h | ~1.8 | ~1.5 |

| HL-60 | 10 µM | 24h | ~2.5 | ~2.0 |

| HL-60 | 20 µM | 24h | ~3.2 | ~2.8 |

| Jurkat | 5 µM | 24h | ~1.5 | ~1.3 |

| Jurkat | 10 µM | 24h | ~2.1 | ~1.8 |

| Jurkat | 20 µM | 24h | ~2.9 | ~2.5 |

Table 2: Effect of this compound on Apoptosis Markers

| Cell Line | Treatment (CET Concentration) | Duration | Bcl-2 Levels (Fold Change vs. Control) | Bak Levels (Fold Change vs. Control) |

| HL-60 | 5 µM | 24h | ~0.8 | ~1.4 |

| HL-60 | 10 µM | 24h | ~0.6 | ~1.9 |

| HL-60 | 20 µM | 24h | ~0.4 | ~2.5 |

| Jurkat | 5 µM | 24h | ~0.85 | ~1.3 |

| Jurkat | 10 µM | 24h | ~0.7 | ~1.7 |

| Jurkat | 20 µM | 24h | ~0.5 | ~2.2 |

Signaling Pathways Modulated by this compound

This compound's impact on autophagy and apoptosis is a result of its influence on interconnected signaling pathways. The impairment of autophagic flux by CET appears to be a key event that sensitizes cancer cells to undergo mitochondrial-mediated apoptosis.

The Autophagy-Apoptosis Crosstalk

The accumulation of dysfunctional mitochondria due to blocked mitophagy is a significant stress signal that can trigger the intrinsic apoptotic pathway. This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This compound treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bak.[3][4] This shift in the balance of Bcl-2 family proteins leads to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of caspases, ultimately leading to apoptosis.

Upstream Regulatory Pathways

While the primary effect of CET on autophagy appears to be at the lysosomal level, it is important to consider the upstream pathways that regulate autophagy, namely the mTOR and AMPK signaling pathways. Although direct modulation of mTOR or AMPK by this compound has not been definitively established, the cellular stress induced by CET, such as mitochondrial dysfunction, could potentially feedback to these pathways.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to assess the effect of this compound on autophagy flux.

Western Blotting for LC3 and p62

Objective: To quantify the protein levels of LC3-I, LC3-II, and p62 in cancer cells following this compound treatment.

Materials:

-

Cancer cell lines (e.g., HL-60, Jurkat)

-

This compound (CET)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels (15% for LC3, 10% for p62)

-

PVDF membranes

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62, Mouse anti-β-actin

-

HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound for the desired duration (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration using the BCA assay.

-

Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto the SDS-PAGE gels. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensities using image analysis software and normalize to the loading control (β-actin).

Fluorescence Microscopy for Autophagy Flux (mCherry-GFP-LC3)

Objective: To visualize and quantify autophagosome and autolysosome formation in living cells.

Materials:

-

Cancer cell line stably expressing the mCherry-GFP-LC3 tandem fluorescent protein

-

Complete cell culture medium

-

This compound (CET)

-

Autophagy inducer (e.g., rapamycin) and inhibitor (e.g., chloroquine) as controls

-

Confocal microscope

Procedure:

-

Cell Culture and Transfection: Culture cells expressing mCherry-GFP-LC3 on glass-bottom dishes.

-

Treatment: Treat the cells with this compound, rapamycin (B549165) (positive control for autophagy induction), or chloroquine (B1663885) (positive control for flux blockade).

-

Live-Cell Imaging: Acquire images using a confocal microscope with appropriate laser lines for GFP (excitation ~488 nm, emission ~510 nm) and mCherry (excitation ~587 nm, emission ~610 nm).

-

Image Analysis:

-

Autophagosomes will appear as yellow puncta (colocalization of GFP and mCherry).

-

Autolysosomes will appear as red puncta (GFP fluorescence is quenched in the acidic environment of the lysosome, while mCherry is more stable).

-

Quantify the number of yellow and red puncta per cell in different treatment groups using image analysis software. An increase in yellow puncta upon CET treatment indicates an accumulation of autophagosomes due to a blockade in autophagic flux.

-

Lysosomal Acidification Assay

Objective: To assess the effect of this compound on the pH of lysosomes.

Materials:

-

Cancer cell lines

-

This compound (CET)

-

LysoTracker Red DND-99 or other lysosomotropic pH-sensitive dyes

-

Live-cell imaging medium

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Culture and Treatment: Culture cells and treat with this compound for the desired time.

-

Staining: Incubate the cells with LysoTracker Red according to the manufacturer's instructions (typically 50-75 nM for 30-60 minutes).

-

Imaging or Flow Cytometry:

-

Microscopy: Wash the cells and image them immediately using a fluorescence microscope. A decrease in the intensity of red fluorescence in CET-treated cells compared to control cells indicates an increase in lysosomal pH (deacidification).

-

Flow Cytometry: Harvest the cells, wash, and resuspend in PBS. Analyze the fluorescence intensity using a flow cytometer. A shift to the left in the fluorescence histogram of CET-treated cells indicates lysosomal deacidification.

-

Conclusion and Future Directions

This compound represents a promising anti-cancer agent with a multifaceted mechanism of action. Its ability to impair autophagic flux at the lysosomal level, leading to the accumulation of autophagosomes and subsequent induction of apoptosis, highlights a key vulnerability in cancer cells. The data and protocols presented in this guide provide a comprehensive framework for researchers to further investigate the therapeutic potential of targeting autophagy with this compound and similar compounds.

Future research should focus on elucidating the precise molecular target of this compound within the lysosome that leads to its deacidification. Furthermore, exploring the efficacy of this compound in combination with other chemotherapeutic agents that induce autophagic stress could pave the way for novel and more effective cancer treatment strategies. The continued investigation into the intricate interplay between autophagy and apoptosis in response to this compound will undoubtedly yield valuable insights for the development of next-generation cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. This compound Inhibits the Survival of Leukemia Cells by Activating Mitochondrial Apoptosis Pathway and Inhibiting Autophagy Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Inhibits the Survival of Leukemia Cells by Activating Mitochondrial Apoptosis Pathway and Inhibiting Autophagy Flow - PubMed [pubmed.ncbi.nlm.nih.gov]

The Botanical Blueprint: A Technical Guide to the Natural Sources and Distribution of Cephalotaxine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources and botanical distribution of Cephalotaxine, a promising alkaloid with significant therapeutic potential. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, drug discovery, and pharmaceutical development.

Primary Botanical Sources: The Genus Cephalotaxus

This compound and its structurally related alkaloids are primarily isolated from evergreen trees and shrubs belonging to the genus Cephalotaxus, commonly known as plum yews or cow-tail pines.[1][2][3][4] This genus is the principal and most extensively studied natural reservoir of these valuable compounds.

Geographic Distribution of Cephalotaxus

The genus Cephalotaxus is endemic to East Asia.[1][2][5][6] Its natural habitat spans across several countries, including Japan, Korea, China (southern, central, and eastern regions), the island of Hainan, Taiwan, India, Myanmar (Burma), Laos, and parts of Vietnam.[5][6] While the current distribution is geographically restricted, fossil records indicate a more widespread presence across the Northern Hemisphere, including Europe and North America, in previous geological eras.[4][5]

Key Cephalotaxus Species as Sources of this compound

Numerous species within the Cephalotaxus genus have been identified as sources of this compound and its derivatives. The following table summarizes these species and their native regions.

| Species | Common Name | Native Region(s) | Citations |

| Cephalotaxus harringtonia | Japanese Plum Yew | Japan, Korea | [1][3][7][8][9] |

| Cephalotaxus fortunei | Chinese Plum Yew | Eastern and southwestern provinces of China | [3][5][10][11][12][13] |

| Cephalotaxus oliveri | Oliver's Plum Yew | China | [14][15][16] |

| Cephalotaxus sinensis | Chinese Plum Yew | Eastern, central, and northwestern China | [5][17][18][19][20] |

| Cephalotaxus mannii | Mann's Plum Yew | Assam to China and Indo-China | [21][22][23][24][25] |

| Cephalotaxus wilsoniana | Wilson's Plum Yew | Taiwan | [3][5][26][27][28][29] |

| Cephalotaxus griffithii | Griffith's Plum Yew | Himalayas | [3][30] |

| Cephalotaxus hainanensis | Hainan Plum Yew | Southern China, southeastern Tibet, Myanmar, Thailand, Vietnam | [3][31][32][33][34] |

| Cephalotaxus koreana | Korean Plum Yew | Korea | [3] |

| Cephalotaxus lanceolata | Lance-leaf Plum Yew | China | [3] |

| Cephalotaxus latifolia | Broad-leaf Plum Yew | China | [3] |

Quantitative Distribution of this compound in Cephalotaxus

The concentration of this compound and its derivatives can vary significantly between different species and among various parts of the same plant. The following table presents available quantitative data.

| Species | Plant Part | Compound | Concentration | Citations |

| Cephalotaxus griffithii | Needles | Harringtonine (B1672945) | Higher than Homoharringtonine (B1673347) | [3][30] |

| Cephalotaxus mannii | Suspension Cells | This compound | 6.75 mg/L (with elicitor) | [22][25] |

| Cephalotaxus mannii | Suspension Cells | This compound | 7.03 mg/L (with l-cyclohexylalanine) | [24] |

Note: Further research is required to provide a more comprehensive quantitative comparison across all species and plant parts.

Alternative Natural Sources: Endophytic Fungi

Recent research has identified endophytic fungi as a potential alternative source for this compound-related compounds. This discovery opens new avenues for the sustainable production of these valuable alkaloids.

An endophytic fungus, identified as Alternaria tenuissima, was isolated from the bark of Cephalotaxus hainanensis and was found to produce Homoharringtonine, a potent anti-leukemia drug derived from this compound.[35] The exploration of endophytic fungi as microbial cell factories for the production of medicinally important compounds is a rapidly growing field of research.[36][37]

Experimental Protocols

General Extraction and Isolation of this compound Alkaloids

A general workflow for the extraction and isolation of this compound and related alkaloids from Cephalotaxus plant material is outlined below. This is a representative methodology, and specific parameters may be optimized depending on the plant material and target alkaloids.

Analytical Quantification

High-Performance Liquid Chromatography (HPLC) is a commonly employed analytical technique for the quantification of this compound and its derivatives in plant extracts. A typical HPLC method would involve:

-

Column: A reversed-phase C18 column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection: UV detection at a wavelength specific to the alkaloids of interest.

-

Quantification: Comparison of peak areas with those of certified reference standards.

Biosynthetic Pathway of this compound

The biosynthesis of this compound in Cephalotaxus species is a complex process that originates from the amino acids tyrosine and phenylalanine.[14] Transcriptome analysis of Cephalotaxus mannii has further elucidated the involvement of several key metabolic pathways.[22]

References

- 1. Cephalotaxus harringtonia – Japanese or Harrington plum yew [botanischergarten.univie.ac.at]

- 2. Cephalotaxus - Wikipedia [en.wikipedia.org]

- 3. Cephalotaxus Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cephalotaxus (plum-yew) genus description [conifers.org]

- 5. arboretum.harvard.edu [arboretum.harvard.edu]

- 6. researchgate.net [researchgate.net]

- 7. Cephalotaxus harringtonia - Plant Finder [missouribotanicalgarden.org]

- 8. Cephalotaxus harringtonii - Wikipedia [en.wikipedia.org]

- 9. Cephalotaxus harringtonia (Japanese Plum-Yew, Spreading Plum-Yew) | North Carolina Extension Gardener Plant Toolbox [plants.ces.ncsu.edu]

- 10. This compound-type alkaloids from the seeds of Cephalotaxus fortunei and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cephalotaxus fortunei Hook. f. | CymitQuimica [cymitquimica.com]

- 12. This compound-type and homoerythrina-type alkaloids with antiproliferative effects from Cephalotaxus fortunei - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. This compound-type and homoerythrina-type alkaloids with antiproliferative effects from Cephalotaxus fortunei - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. This compound homologous alkaloids from seeds of Cephalotaxus oliveri Mast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. d-nb.info [d-nb.info]

- 17. [Two novel this compound-type alkaloids from Cephalotaxus sinensis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cephalotaxus sinensis - Trees and Shrubs Online [treesandshrubsonline.org]

- 19. Cephalotaxus sinensis (Rehd. et Wils.) Li| BioCrick [biocrick.com]

- 20. Cephalotaxus sinensis - Description | CG Encyclopedia [conifersgarden.com]

- 21. Cephalotaxus mannii Hook.f. | Plants of the World Online | Kew Science [powo.science.kew.org]

- 22. Effect of coronatine on synthesis of this compound in suspension cells of <i>Cephalotaxus mannii</i> and its transcriptome analysis - ProQuest [proquest.com]

- 23. Cephalotaxus mannii | 18 Publications | 148 Citations | Top Authors | Related Topics [scispace.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Cephalotaxus wilsoniana - Trees and Shrubs Online [treesandshrubsonline.org]

- 27. pfaf.org [pfaf.org]

- 28. New alkaloids and a tetraflavonoid from Cephalotaxus wilsoniana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. HPLC analysis of harringtonine and homoharringtonine in the needles of Cephalotaxus griffithii alkaloid fraction and cytotoxic activity on chronic myelogenous leukaemia K562 cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Cephalotaxus hainanensis - Wikipedia [en.wikipedia.org]

- 32. temperate.theferns.info [temperate.theferns.info]

- 33. Cephalotaxus hainanensis H.L.Li | Plants of the World Online | Kew Science [powo.science.kew.org]

- 34. Description of Cephalotaxus hainanensis (海南粗榧, Hainan plum yew) description [conifers.org]

- 35. Homoharringtonine production by endophytic fungus isolated from Cephalotaxus hainanensis Li - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. Endophytic Fungi: A Treasure Trove of Antifungal Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Fungal Endophytes: Microfactories of Novel Bioactive Compounds with Therapeutic Interventions; A Comprehensive Review on the Biotechnological Developments in the Field of Fungal Endophytic Biology over the Last Decade - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Preliminary In Vitro Studies of Cephalotaxine Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxic effects of Cephalotaxine (CET), a natural alkaloid derived from trees of the Cephalotaxus genus.[1][2][3] While its ester, homoharringtonine (B1673347) (HHT), is a more potent and clinically established anti-leukemia agent, this compound itself demonstrates significant cytotoxic properties that are the subject of ongoing research.[3][4][5] This document synthesizes key findings on its mechanisms of action, summarizes quantitative data from various studies, details common experimental protocols, and provides visual diagrams of critical pathways and workflows.

Quantitative Cytotoxicity Data

This compound has been evaluated against a range of human cancer cell lines, primarily demonstrating efficacy against leukemia cells. The half-maximal inhibitory concentration (IC50) and growth inhibition 50 (GI50) values are key metrics for its cytotoxic potential. The data below is compiled from multiple in vitro studies.

| Cell Line | Cancer Type | Parameter | Value (µM) | Reference |

| HL-60 | Acute Promyelocytic Leukemia | IC50 | 4.91 | [1] |

| GI50 | 6.66 | [6] | ||

| Jurkat | Acute T-cell Leukemia | IC50 | 5.54 | [1] |

| MOLT-4 | Acute Lymphoblastic Leukemia | IC50 | 7.08 | [1] |

| NB4 | Acute Promyelocytic Leukemia | IC50 | 16.88 | [1] |

| Raji | Burkitt's Lymphoma | IC50 | 18.08 | [1] |

| K562 | Chronic Myelogenous Leukemia | IC50 | 22.59 | [1] |

| GI50 | 0.29 ± 0.01 | [7][8] | ||

| U937 | Histiocytic Lymphoma | GI50 | 4.21 - 23.70 | [6] |

| THP-1 | Acute Monocytic Leukemia | GI50 | 0.24 - 29.55 | [7][8] |

| HCT-116 | Colorectal Carcinoma | IC50 | 7.46 ± 0.77 | [9] |

| L1210 | Mouse Lymphocytic Leukemia | IC50 | 3 µg/mL | [5] |

| KB | Human Epidermoid Carcinoma | IC50 | 0.90 µg/mL | [5] |

Note: IC50 and GI50 values can vary between studies due to differences in experimental conditions, such as cell density and assay duration.

Studies have also shown that the efficacy of this compound can be influenced by the genetic background of the cancer cells. For instance, its activity is significantly correlated with the p53 mutational status, being more effective in cell lines without p53 mutations.[4] Furthermore, rapidly proliferating cells tend to be more susceptible to this compound than slowly growing cells.[4]

Mechanisms of Action

The primary mechanism by which this compound exerts its cytotoxic effects is through the induction of apoptosis, primarily via the intrinsic mitochondrial pathway.[1][2] It also impacts autophagy, which further contributes to its anti-leukemia activity.

This compound treatment initiates a cascade of events centered on the mitochondria.[1] It modulates the expression of Bcl-2 family proteins, which are critical regulators of apoptosis.[1][7] Specifically, it downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bak.[1][2] This shift in the Bcl-2/Bak ratio leads to a reduction in the mitochondrial membrane potential, a key step in the intrinsic apoptosis pathway.[1] The compromised mitochondrial membrane releases pro-apoptotic factors into the cytosol, leading to the activation of a caspase cascade, including caspase-9 and caspase-3, which execute the final stages of apoptosis.[1]

In addition to inducing apoptosis, RNA-sequencing analysis has revealed that this compound affects the autophagy signaling pathway.[1] It impairs autophagy flow by disrupting lysosomal acidification.[1] This blockage is evidenced by the upregulation of LC3-II and p62 proteins.[1] The inhibition of autophagy can exacerbate this compound-induced apoptosis in leukemia cells, suggesting a dual mechanism that enhances its cytotoxic efficacy.[1]

Experimental Protocols

The following sections detail standardized protocols used to assess the in vitro cytotoxicity of this compound.

This assay is used to determine the IC50 value of this compound by measuring overall cell viability.

-

Objective: To quantify the dose-dependent cytotoxic effect of this compound.

-

Principle: The Cell Counting Kit-8 (CCK-8) utilizes a tetrazolium salt that is reduced by cellular dehydrogenases to produce a colored formazan (B1609692) product, which is directly proportional to the number of living cells.

-

Methodology:

-

Cell Seeding: Plate leukemia cells (e.g., HL-60, Jurkat) in 96-well plates at a density of 1-2 x 10^5 cells/mL.

-

Treatment: After a 24-hour incubation period to allow for cell adherence and stabilization, expose the cells to various concentrations of this compound (e.g., a serial dilution from 1 to 100 µM) for a specified duration, typically 24 hours.[1] Include vehicle-only wells as a negative control.

-

Reagent Addition: Add 10 µL of CCK-8 solution to each well.

-

Incubation: Incubate the plates for 1-4 hours at 37°C in a humidified CO2 incubator.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

-

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Objective: To quantify the rate of apoptosis induced by this compound.

-

Principle: During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells with compromised membranes.

-

Methodology:

-

Cell Treatment: Treat cells (e.g., HL-60) with different concentrations of this compound (e.g., 0, 5, 10, 20 µM) for 24 hours.[1]

-

Cell Harvesting: Collect the cells by centrifugation.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI solution according to the manufacturer's protocol.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The cell populations are identified as follows:

-

Annexin V- / PI- : Viable cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

-

Analysis: Quantify the percentage of cells in each quadrant to determine the apoptosis rate.[1]

-

This assay measures changes in mitochondrial health, a key indicator of intrinsic apoptosis.

-

Objective: To assess the effect of this compound on mitochondrial integrity.

-

Principle: JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria. In healthy cells with high MMP, JC-1 forms "J-aggregates" that emit red fluorescence. In apoptotic cells with low MMP, JC-1 remains in its monomeric form and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

-

Methodology:

-

Cell Treatment: Treat cells (e.g., HL-60, Jurkat) with this compound (e.g., 5, 10, 20 µM) for 24 hours.[1]

-

Staining: Incubate the treated cells with JC-1 staining solution for 20 minutes at 37°C.

-

Washing: Wash the cells with staining buffer to remove excess dye.

-

Imaging/Analysis: Observe the cells under a fluorescence microscope or quantify the fluorescence intensity using a flow cytometer or plate reader.

-

Analysis: Calculate the ratio of red to green fluorescence. A significant decrease in this ratio in treated cells compared to controls indicates a loss of mitochondrial membrane potential.[1]

-

Conclusion